[1-(3-Fluorobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
Overview
Description
1-(3-Fluorobenzyl)piperidin-3-ylmethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-fluorobenzyl group and a pyrrolidinylmethanone moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Fluorobenzyl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorinated benzyl group makes it a useful probe in imaging studies, such as positron emission tomography (PET).
Medicine
In medicine, 1-(3-Fluorobenzyl)piperidin-3-ylmethanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders due to its piperidine core, which is a common motif in many psychoactive drugs.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 3-fluorobenzyl group through nucleophilic substitution. The final step involves the addition of the pyrrolidinylmethanone group via a condensation reaction. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidinylmethanone moiety may participate in hydrogen bonding, further stabilizing the compound-receptor complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzyl)piperidin-3-ylmethanone
- 1-(3-Methylbenzyl)piperidin-3-ylmethanone
- 1-(3-Bromobenzyl)piperidin-3-ylmethanone
Uniqueness
Compared to its analogs, 1-(3-Fluorobenzyl)piperidin-3-ylmethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-7-3-5-14(11-16)12-19-8-4-6-15(13-19)17(21)20-9-1-2-10-20/h3,5,7,11,15H,1-2,4,6,8-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWDRGBDVHKSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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